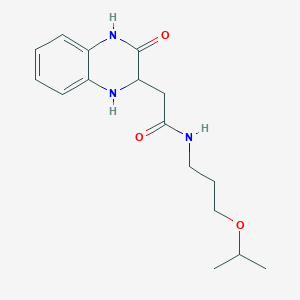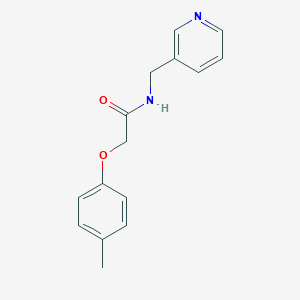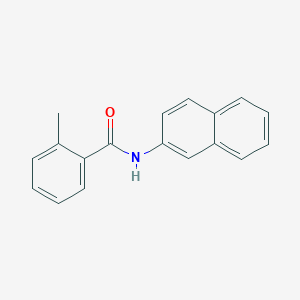
N-(3-isopropoxypropyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-isopropoxypropyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as "IQ-1S" and has been studied extensively for its biochemical and physiological effects.
作用机制
The mechanism of action of IQ-1S is not fully understood, but it is believed to act as an inhibitor of the Wnt/β-catenin signaling pathway. This pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting this pathway, IQ-1S can modulate the cellular processes that are regulated by it.
Biochemical and Physiological Effects:
IQ-1S has been shown to have various biochemical and physiological effects, including the modulation of gene expression, the promotion of cell survival, and the inhibition of cell proliferation. These effects are mediated through the Wnt/β-catenin signaling pathway and can vary depending on the cell type and context.
实验室实验的优点和局限性
One of the main advantages of IQ-1S is its specificity for the Wnt/β-catenin signaling pathway, which allows for the selective modulation of this pathway without affecting other cellular processes. However, one limitation of IQ-1S is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of IQ-1S, including the development of more efficient synthesis methods, the identification of its specific targets within the Wnt/β-catenin signaling pathway, and the exploration of its potential applications in other fields, such as regenerative medicine and tissue engineering. Additionally, further research is needed to fully understand the mechanism of action of IQ-1S and its potential side effects.
合成方法
IQ-1S can be synthesized using a multistep process that involves the reaction of 2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetic acid with 3-isopropoxypropylamine. The resulting product is then purified using chromatography to obtain the final compound.
科学研究应用
IQ-1S has been studied for its potential applications in various fields, including neuroscience, cancer research, and immunology. In neuroscience, IQ-1S has been shown to enhance the differentiation of neural stem cells and promote the survival of neurons. In cancer research, IQ-1S has been found to inhibit the growth of cancer cells and induce apoptosis. In immunology, IQ-1S has been shown to enhance the differentiation of T cells and promote their survival.
属性
分子式 |
C16H23N3O3 |
|---|---|
分子量 |
305.37 g/mol |
IUPAC 名称 |
2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(3-propan-2-yloxypropyl)acetamide |
InChI |
InChI=1S/C16H23N3O3/c1-11(2)22-9-5-8-17-15(20)10-14-16(21)19-13-7-4-3-6-12(13)18-14/h3-4,6-7,11,14,18H,5,8-10H2,1-2H3,(H,17,20)(H,19,21) |
InChI 键 |
KTRGXABEHIZYRA-UHFFFAOYSA-N |
SMILES |
CC(C)OCCCNC(=O)CC1C(=O)NC2=CC=CC=C2N1 |
规范 SMILES |
CC(C)OCCCNC(=O)CC1C(=O)NC2=CC=CC=C2N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Ethyl 4-[(4-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B240897.png)
![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenoxyacetamide](/img/structure/B240900.png)


![N-[3-(1,3-dihydrobenzimidazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B240907.png)
![7-[(2,6-dihydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)methoxy]-2H-chromen-2-one](/img/structure/B240909.png)
![3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone](/img/structure/B240913.png)
![2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B240920.png)
![ethyl 5-amino-1-(2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B240921.png)
![5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B240922.png)